Cas no 2224448-40-0 (N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide structure](https://ja.kuujia.com/scimg/cas/2224448-40-0x500.png)
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide 化学的及び物理的性質
名前と識別子
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- N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide
- N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide
- Z1240067449
- AKOS033186755
- EN300-7520591
- 2224448-40-0
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- インチ: 1S/C18H20N2O4S/c1-11(12-5-6-25-10-12)18(21)20-14(9-19)13-7-15(22-2)17(24-4)16(8-13)23-3/h5-8,10-11,14H,1-4H3,(H,20,21)
- InChIKey: CRQGOQZUHJCBEU-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(C)C(NC(C#N)C1C=C(C(=C(C=1)OC)OC)OC)=O
計算された属性
- せいみつぶんしりょう: 360.11437830g/mol
- どういたいしつりょう: 360.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 109Ų
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7520591-0.05g |
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide |
2224448-40-0 | 95.0% | 0.05g |
$212.0 | 2025-03-10 |
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamideに関する追加情報
N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide: A Comprehensive Overview
The compound N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide, identified by the CAS number 2224448-40-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. In this article, we will delve into the properties, synthesis, and applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
The molecular structure of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide is characterized by a thiophene ring system attached to a propanamide group. The thiophene moiety is a five-membered aromatic ring containing two sulfur atoms, which contributes to the compound's stability and reactivity. The propanamide group introduces additional functionality, enhancing the molecule's versatility in chemical reactions. Furthermore, the presence of multiple methoxy groups on the phenyl ring suggests potential for modulation of electronic properties and bioavailability.
Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery. The thiophene ring is known to exhibit significant pharmacokinetic properties, making it a valuable component in the design of bioactive molecules. In particular, the substitution pattern on the thiophene ring can greatly influence its interaction with biological targets. For instance, research published in 2023 demonstrated that analogs of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide exhibited potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
The synthesis of N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring through cyclization reactions and subsequent functionalization to introduce the propanamide group. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.
One of the most promising applications of this compound lies in its potential as a drug candidate. Preclinical studies have shown that N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide demonstrates selective binding to certain G-protein coupled receptors (GPCRs), which are critical targets in treating conditions such as hypertension and inflammation. Additionally, its ability to penetrate cellular membranes suggests favorable pharmacokinetic profiles.
In terms of structural optimization, recent advancements in computational chemistry have enabled researchers to predict and design more effective derivatives of this compound. For example, molecular docking studies have identified key residues on target proteins that interact with the thiophene moiety and propanamide group. These insights are being used to guide iterative rounds of synthesis and testing.
The role of methoxy groups on the phenyl ring cannot be overstated. These groups not only contribute to electronic conjugation but also play a crucial role in modulating solubility and stability. Recent research has explored substituent effects on these groups to enhance bioavailability without compromising activity.
In conclusion,N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2-thiophen-3-ylpropanamide represents a significant advancement in organic chemistry with wide-ranging implications for drug development. Its unique structure and promising biological activities make it a focal point for ongoing research efforts.
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